2-Amino-3-(oxazol-2-yl)propanoic acid
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Overview
Description
2-Amino-3-(oxazol-2-yl)propanoic acid is a compound that features an oxazole ring attached to an amino acid backbone The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(oxazol-2-yl)propanoic acid typically involves the formation of the oxazole ring followed by its attachment to the amino acid backbone. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from an α-amino acid and a suitable aldehyde or ketone, the oxazole ring can be formed through a cyclodehydration reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(oxazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the amino group, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
2-Amino-3-(oxazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in studies of enzyme interactions and protein modifications due to its amino acid structure.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-3-(oxazol-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The amino acid backbone allows for incorporation into peptides and proteins, potentially modifying their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(thiazol-2-yl)propanoic acid: Similar structure but with a sulfur atom in the ring.
2-Amino-3-(imidazol-2-yl)propanoic acid: Contains an imidazole ring instead of an oxazole ring.
2-Amino-3-(pyridyl)propanoic acid: Features a pyridine ring.
Uniqueness
2-Amino-3-(oxazol-2-yl)propanoic acid is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or advanced materials.
Properties
CAS No. |
731851-35-7 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-amino-3-(1,3-oxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-4(6(9)10)3-5-8-1-2-11-5/h1-2,4H,3,7H2,(H,9,10) |
InChI Key |
OEOQATMYGZKBEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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